SB 206553 HCl is a potent and selective 5-HT2B/5-HT2C receptor antagonist (rat 5-HT2B pA2 = 8.89, human 5-HT2C pKi = 7.92). It displays > 80-fold selectivity over all other 5-HT receptor subtypes and a variety of other receptors (pKi < 6).
1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride
CAS No.: 1197334-04-5
Cat. No.: VC0542558
Molecular Formula: C17H17ClN4O
Molecular Weight: 328.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride - 1197334-04-5](/images/no_structure.jpg)
Specification
CAS No. | 1197334-04-5 |
---|---|
Molecular Formula | C17H17ClN4O |
Molecular Weight | 328.8 g/mol |
IUPAC Name | 1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C17H16N4O.ClH/c1-20-7-4-12-10-16-13(9-15(12)20)5-8-21(16)17(22)19-14-3-2-6-18-11-14;/h2-4,6-7,9-11H,5,8H2,1H3,(H,19,22);1H |
Standard InChI Key | VGEMBOFBPSNOIO-UHFFFAOYSA-N |
SMILES | CN1C=CC2=CC3=C(CCN3C(=O)NC4=CN=CC=C4)C=C21.Cl |
Canonical SMILES | CN1C=CC2=CC3=C(CCN3C(=O)NC4=CN=CC=C4)C=C21.Cl |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The systematic IUPAC name of the compound is 5-methyl-N-(pyridin-3-yl)-1H,2H,3H,5H-pyrrolo[2,3-f]indole-1-carboxamide hydrochloride. Its molecular formula is C17H17ClN4O, with a molecular weight of 328.8 g/mol . The hydrochloride salt enhances solubility in aqueous environments, critical for in vivo applications.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 250–252°C | |
Boiling Point | 575.4°C at 760 mmHg | |
Density | 1.33 g/cm³ | |
LogP (Partition Coefficient) | 3.31 | |
Topological Polar Surface Area | 50.16 Ų |
Structural Features
The molecule comprises three distinct regions:
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Pyridine Ring: A nitrogen-containing aromatic system that facilitates hydrogen bonding with receptor sites .
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Dihydropyrroloindole Core: A bicyclic structure with partial saturation, contributing to conformational flexibility.
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Carboxamide Linkage: Connects the pyrroloindole and pyridine moieties, stabilizing the bioactive conformation .
The hydrochloride counterion interacts with the pyridine nitrogen, enhancing stability and crystallinity .
Pharmacological Profile
Receptor Affinity and Selectivity
SB 206553 hydrochloride exhibits nanomolar affinity for 5-HT2B () and 5-HT2C () receptors, with >100-fold selectivity over other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A) . This selectivity is attributed to steric complementarity between the pyrroloindole core and hydrophobic pockets in 5-HT2B/2C receptors.
Table 2: Receptor Binding Affinities
Receptor Subtype | (nM) | Assay Type | Source |
---|---|---|---|
5-HT2B | 12.6 | Radioligand binding | |
5-HT2C | 12.6 | Functional antagonism | |
α7 nAChR | 480 | Electrophysiology |
Mechanism of Action
The compound acts as a competitive antagonist at 5-HT2B/2C receptors, inhibiting serotonin-induced calcium release and inositol phosphate accumulation . Concurrently, it serves as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), enhancing acetylcholine-evoked currents by 40–60% at 10 μM. This dual activity positions SB 206553 as a multifunctional tool for studying serotonergic-cholinergic crosstalk.
Therapeutic Applications
Anxiety and Depression
In rodent models, SB 206553 (2–20 mg/kg, i.p.) increases time spent in social interaction by 70% and reduces marble-burying behavior by 55%, indicative of anxiolytic effects . Unlike benzodiazepines, it preserves cognitive function in Morris water maze tests, likely due to α7 nAChR modulation.
Cognitive Disorders
Synthesis and Derivatives
Synthetic Routes
The synthesis involves a seven-step sequence:
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Indole Alkylation: Methylation at the 1-position using methyl iodide .
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Pyrroloindole Cyclization: Acid-catalyzed cyclization of a propargylamine intermediate .
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Carboxamide Formation: Coupling the pyrroloindole with 3-aminopyridine using EDCI/HOBt .
Structural Modifications
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Pyridine Substituents: Replacement with 4-aminopyridine reduces 5-HT2C affinity by 90% .
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Pyrroloindole Saturation: Dihydro derivatives (e.g., 6,7-dihydro vs. 7,8-dihydro) alter receptor selectivity profiles .
Preclinical and Clinical Development
Pharmacokinetics
SB 206553 exhibits moderate oral bioavailability (43% in rats) due to first-pass metabolism. Plasma half-life is 2.3 hours, necessitating twice-daily dosing for chronic studies .
Toxicity Profile
Future Directions
Targeted Drug Delivery
Encapsulation in PEGylated liposomes could enhance brain penetration, currently limited by P-glycoprotein efflux .
Combination Therapies
Co-administration with acetylcholinesterase inhibitors (e.g., donepezil) may synergistically improve cognition in Alzheimer’s models.
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